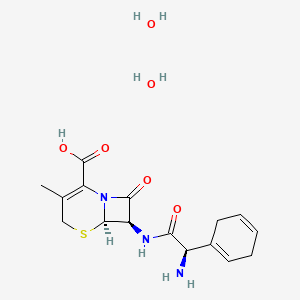

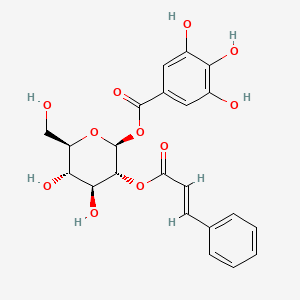

1-O-Galloyl-2-O-cinnamoyl-glucose

Vue d'ensemble

Description

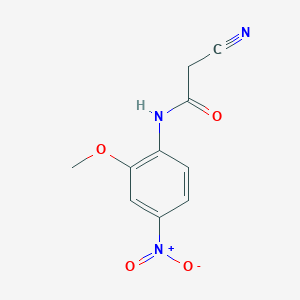

1-O-Galloyl-2-O-cinnamoyl-glucose, also known as CGC, is a natural polyphenol found in a variety of plants, including tea, grapes, and strawberries. It has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Due to its potential health benefits, CGC has become a topic of interest in scientific research.

Applications De Recherche Scientifique

Cholesterol Biosynthesis Inhibition

1-O-Galloyl-2-O-cinnamoyl-glucose, along with other galloyl glucoses from rhubarb, has been identified as a potent inhibitor of squalene epoxidase, a key enzyme in cholesterol biosynthesis. This suggests its potential role in cholesterol-lowering therapies (Abe, Seki, Noguchi, & Kashiwada, 2000).

Antidiabetic Properties

Research on hydrolyzable tannins from Terminalia chebula Retz fruits, which includes compounds like this compound, has demonstrated significant α-glucosidase inhibitory activities, indicating potential antidiabetic applications (Lee, Kim, Yang, & Sung, 2017).

Biosynthesis of Hydrolyzable Tannins

Research on the biosynthesis of hydrolyzable tannins has highlighted the role of compounds like this compound. These studies provide insights into the enzymatic processes involved in the formation of these tannins, which are important for understanding their biological activities (Niemetz & Gross, 1998).

Antioxidant Activity

Compounds such as this compound have been isolated from various plants and evaluated for their antioxidant properties. These studies contribute to our understanding of how these compounds can be used to combat oxidative stress-related diseases (Ochir et al., 2013).

Influenza A Virus Inhibition

Research into methoxylated analogues of Pentagalloylglucose, which is structurally related to this compound, has shown promising results in inhibiting the influenza A virus. This suggests potential applications of similar compounds in antiviral therapies (Qurat-ul-ain et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 2-Cinnamoyl-1-galloylglucose, also known as 1-O-Galloyl-2-O-cinnamoyl-glucose, are kinases . Kinases are a class of enzymes that play a pivotal role in regulating cell growth and division .

Mode of Action

2-Cinnamoyl-1-galloylglucose works by inhibiting kinases . By disrupting this fundamental cellular process, the compound has been shown to induce apoptosis , or programmed cell death, in cancer cells from various sources .

Biochemical Pathways

The compound’s ability to inhibit kinases disrupts the normal cell growth and division process, leading to the induction of apoptosis . This targeted approach to cancer treatment holds the promise of more effective and selective therapies, minimizing the collateral damage often associated with traditional methods .

Pharmacokinetics

It is known that the compound is a white or light yellow solid that is soluble in water and organic solvents . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of 2-Cinnamoyl-1-galloylglucose’s action is the induction of apoptosis in cancer cells . This can lead to the death of cancer cells from various sources, including urine, thyroid tumors, and human cancer cell lines .

Action Environment

The action of 2-Cinnamoyl-1-galloylglucose can be influenced by various environmental factors. For instance, the compound should be stored at 2-8℃ to maintain its stability . Furthermore, the compound’s solubility in water and organic solvents suggests that it may be affected by the polarity of its environment . .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c23-10-15-18(28)19(29)20(32-16(26)7-6-11-4-2-1-3-5-11)22(31-15)33-21(30)12-8-13(24)17(27)14(25)9-12/h1-9,15,18-20,22-25,27-29H,10H2/b7-6+/t15-,18-,19+,20-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISMJUPMCGKNNX-PCGJYRBUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2C(C(C(OC2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101136867 | |

| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56994-83-3 | |

| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56994-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranose, 2-[(2E)-3-phenyl-2-propenoate] 1-(3,4,5-trihydroxybenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B6595851.png)

![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)